
(Z)-tert-Butyl 3-chloroacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-tert-Butyl 3-chloroacrylate is an organic compound characterized by the presence of a tert-butyl group attached to a 3-chloroacrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (Z)-tert-Butyl 3-chloroacrylate involves the palladium-catalyzed carbonylation of terminal acetylenes. This reaction is typically carried out under an atmosphere of carbon monoxide at room temperature, using a catalytic amount of palladium(II) chloride and cupric chloride as a co-catalyst . The reaction proceeds with high regio- and stereospecificity, yielding the desired (Z)-isomer.
Another method involves the one-pot synthesis from methyl (Z)-3-chloroacrylate. This process includes the successive addition of a Grignard reagent, lithiation, and carbonation . This method is efficient and provides a straightforward route to the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-tert-Butyl 3-chloroacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization to form polyacrylates, which are useful in materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO
Propriétés
Formule moléculaire |
C7H11ClO2 |
|---|---|
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
tert-butyl (Z)-3-chloroprop-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4- |
Clé InChI |
FLOOFJJIWQNQCS-PLNGDYQASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C\Cl |
SMILES canonique |
CC(C)(C)OC(=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


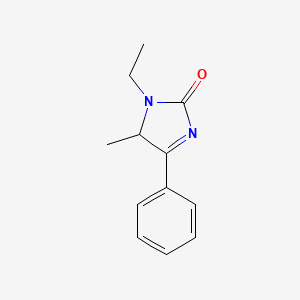
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)

![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
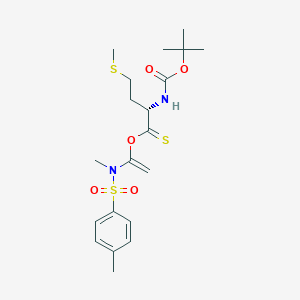
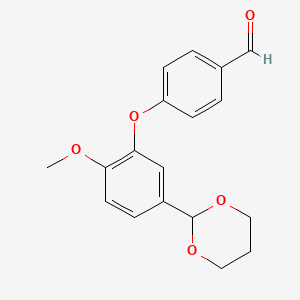
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
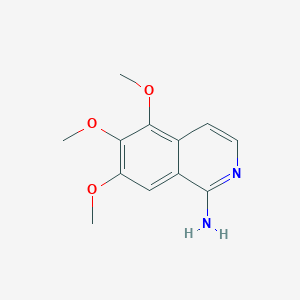
![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)
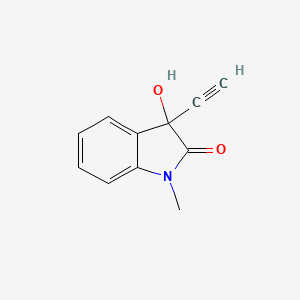
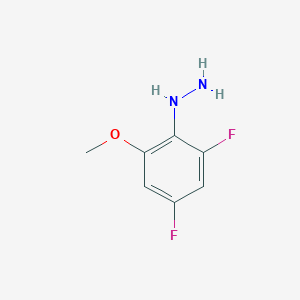
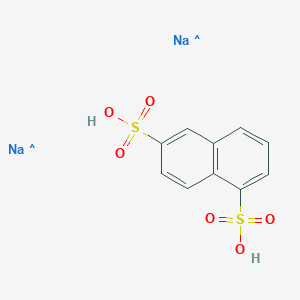
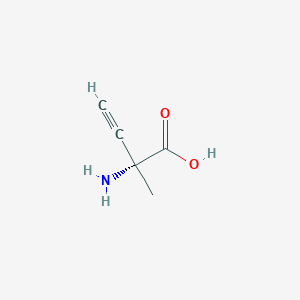
![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)
